4-(3-Fluoro-phenyl)-but-3-en-2-one
Description
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3 |
InChI Key |
HMPIVEBXKYNVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Optical Properties
The electronic nature of substituents on the phenyl ring significantly influences the compound’s absorption and nonlinear optical (NLO) properties. Key comparisons include:
Key Findings :
- Electron-donating groups (e.g., dimethylamino) induce a bathochromic shift in UV-Vis spectra due to enhanced conjugation, whereas electron-withdrawing groups (e.g., nitro) reduce λ_max .
- The fluorine atom in 4-(3-fluorophenyl)-...
Key Insights :
- Regulatory scrutiny increases with bulky or metabolically resistant groups (e.g., trimethylphenyl) .
Q & A
Q. What are the optimal synthetic routes for 4-(3-fluorophenyl)-but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via a Wittig reaction between 3-fluorobenzaldehyde and acetylmethylene triphenylphosphorane under solvent-free conditions. Key parameters include temperature control (60–80°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Challenges arise from the electron-withdrawing fluorine substituent, which may reduce reactivity; catalytic bases like KOtBu can enhance reaction efficiency .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 4-(3-fluorophenyl)-but-3-en-2-one?
- NMR Spectroscopy: H NMR (δ 7.4–7.2 ppm for aromatic protons, δ 6.8 ppm for α,β-unsaturated ketone protons) and C NMR (δ 190–200 ppm for ketone carbonyl) confirm regiochemistry and conjugation.
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS detects impurities (<1%) and validates molecular ion peaks (e.g., m/z 192.1 [M+H]) .
Q. What are the primary biological activities reported for this compound, and what experimental models are used to assess them?
Preliminary studies suggest inhibitory effects on fungal growth (e.g., Candida albicans MIC = 32 µg/mL) and modulation of melanogenesis pathways in B16F10 melanoma cells. Assays include tyrosinase activity measurements (spectrophotometric L-DOPA oxidation) and qPCR for melanogenic genes (TYR, TRP-1). Dose-dependent cytotoxicity thresholds (IC > 100 µM in HEK293 cells) must be established to exclude non-specific effects .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
The meta-fluorine group induces electron withdrawal via inductive effects, lowering the HOMO energy of the phenyl ring (-8.7 eV, DFT calculations). This reduces nucleophilic aromatic substitution (NAS) feasibility but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., XPhos) critically impact coupling efficiency .
Q. How can contradictory data on the compound’s biological activity (e.g., pro-melanogenic vs. cytotoxic effects) be resolved?
Contradictions often arise from cell-type specificity or assay conditions. For example, melanogenesis enhancement in B16F10 cells may occur at low concentrations (1–10 µM) via cAMP/PKA pathway activation, while cytotoxicity at higher doses (>50 µM) involves ROS generation. Mitigate discrepancies by:
- Standardizing cell viability assays (MTT vs. resazurin).
- Validating pathway-specific inhibitors (e.g., H89 for PKA).
- Performing transcriptomic profiling to identify off-target effects .
Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?
Molecular docking (AutoDock Vina) against tyrosinase (PDB: 2Y9X) reveals hydrogen bonding between the ketone oxygen and His263. MD simulations (GROMACS) over 100 ns assess binding stability (RMSD < 2 Å). QSAR models incorporating Hammett σ values (fluorine: σ = 0.34) predict substituent effects on bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
The α,β-unsaturated ketone is prone to isomerization under heat or prolonged storage. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
